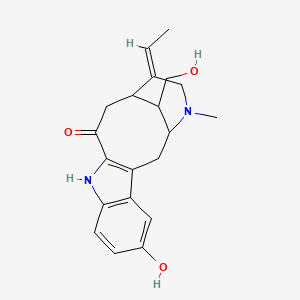

10-Hydroxy-16-epiaffinine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(15Z)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-11-9-22(2)18-7-15-14-6-12(24)4-5-17(14)21-20(15)19(25)8-13(11)16(18)10-23/h3-6,13,16,18,21,23-24H,7-10H2,1-2H3/b11-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOAWWDRCFPJTIT-QDEBKDIKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=C3C=C(C=C4)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\CN(C2CC3=C(C(=O)CC1C2CO)NC4=C3C=C(C=C4)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Core Chemical Properties of 10-Hydroxy-16-epiaffinine

Introduction

10-Hydroxy-16-epiaffinine is a naturally occurring indole alkaloid isolated from the plant Rauvolfia verticillata.[][2] This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

The core chemical and physical characteristics of this compound are summarized below. This data, compiled from various scientific sources, offers a foundational understanding of the compound's nature.

General and Structural Information

| Property | Value | Source |

| CAS Number | 82513-70-0 | [][2][3] |

| Molecular Formula | C₂₀H₂₄N₂O₃ | [][3] |

| Molecular Weight | 340.4 g/mol | [][3] |

| IUPAC Name | 15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.0³,¹¹.0⁴,⁹]octadeca-3(11),4(9),5,7-tetraen-12-one | [] |

| Canonical SMILES | CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=C3C=C(C=C4)O)C | [] |

| InChI | InChI=1S/C20H24N2O3/c1-3-11-9-22(2)18-7-15-14-6-12(24)4-5-17(14)21-20(15)19(25)8-13(11)16(18)10-23/h3-6,13,16,18,21,23-24H,7-10H2,1-2H3 | [] |

| InChIKey | MOAWWDRCFPJTIT-UHFFFAOYSA-N | [] |

Physical and Chemical Characteristics

| Property | Value | Source |

| Appearance | Yellow Powder | [] |

| Purity | >95% to ≥98% | [][3] |

| Boiling Point (Predicted) | 559.9 ± 50.0 °C | [2] |

| Density (Predicted) | 1.308 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 9.72 ± 0.40 | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Storage | Store at -20°C under an inert atmosphere | [3] |

Experimental Protocols

Isolation of this compound

This compound is a natural product that has been successfully isolated from the leaves and twigs of Rauvolfia verticillata.[2] The detailed experimental protocol for its isolation and characterization can be found in the following scientific publication:

-

Zhang BJ, et al. Indole alkaloids from leaves and twigs of Rauvolfia verticillata. J Asian Nat Prod Res. 2013;15(12):1221-9. doi:10.1080/10286020.2013.858133.[2]

The general workflow for the isolation and characterization of a natural product like this compound is illustrated in the diagram below. This process typically begins with the collection and extraction of plant material, followed by chromatographic separation to isolate the pure compound. The final step involves structural elucidation using various spectroscopic techniques.

Signaling Pathways

Currently, there is no publicly available research detailing the specific signaling pathways modulated by this compound. Further investigation into its biological activity is required to elucidate its mechanism of action and potential therapeutic applications. The diagram below illustrates a logical workflow for screening a novel compound like this compound to identify its biological targets and affected signaling pathways.

References

Unveiling 10-Hydroxy-16-epiaffinine: A Technical Guide to its Discovery and Natural Origins

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, natural source, and chemical properties of the indole alkaloid, 10-Hydroxy-16-epiaffinine. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound is a monoterpenoid indole alkaloid, a class of natural products known for their structural complexity and diverse pharmacological activities. Its discovery has added to the vast chemical library derived from medicinal plants, offering a new scaffold for potential therapeutic development.

Discovery and Natural Source

Initial investigations into the chemical constituents of the plant genus Tabernaemontana, a known source of various indole alkaloids, did not yield the discovery of this compound. Subsequent phytochemical research identified the natural source of this compound to be Rauvolfia verticillata , a flowering plant in the Apocynaceae family. Specifically, this compound is isolated from the leaves and twigs of this plant.[1] The original discovery and structural elucidation of this compound were reported by Feng, X. Z., and colleagues in 1982.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information is crucial for its identification, characterization, and potential synthesis.

| Property | Value | Reference |

| CAS Number | 82513-70-0 | ChemicalBook, BOC Sciences |

| Molecular Formula | C₂₀H₂₄N₂O₃ | BOC Sciences |

| Molecular Weight | 340.416 g/mol | ChemicalBook |

| Natural Source | Rauvolfia verticillata (leaves and twigs) | MedChemExpress[1] |

Table 1: Quantitative Data for this compound

Experimental Protocols

While the seminal publication by Feng et al. (1982) provides the foundational experimental data, detailed modern protocols for the isolation and characterization of this compound can be inferred from general methods for alkaloid extraction from Rauvolfia species.

General Isolation Workflow for Alkaloids from Rauvolfia verticillata

The isolation of indole alkaloids from Rauvolfia verticillata typically involves a multi-step process, as outlined in the workflow diagram below. This process begins with the extraction of the plant material, followed by a series of chromatographic separations to isolate the target compound.

Detailed Methodologies:

-

Extraction: The air-dried and powdered leaves and twigs of Rauvolfia verticillata are subjected to exhaustive extraction with a polar solvent such as methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

-

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered. The acidic solution is then washed with a non-polar solvent (e.g., petroleum ether) to remove neutral and weakly basic compounds. The aqueous layer is subsequently basified with a base (e.g., NH₄OH) to a pH of 9-10 and extracted with a chlorinated solvent (e.g., chloroform or dichloromethane) to obtain the crude alkaloid fraction.

-

Chromatographic Separation: The crude alkaloid extract is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing the target compound are combined and further purified using size-exclusion chromatography (e.g., Sephadex LH-20) and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy.

Signaling Pathways and Biological Activity

Currently, there is limited publicly available information regarding the specific signaling pathways modulated by this compound or its detailed biological activities. As a member of the indole alkaloid family, it is a candidate for screening in various assays, particularly those related to neurological and cardiovascular targets, given the known activities of other Rauvolfia alkaloids.

The general biosynthetic pathway for monoterpenoid indole alkaloids, the class to which this compound belongs, is well-established and originates from the shikimate pathway.

Conclusion

This compound is a naturally occurring indole alkaloid isolated from Rauvolfia verticillata. While its discovery dates back to 1982, detailed studies on its biological activity and potential therapeutic applications are still lacking in publicly accessible literature. This guide provides a foundational summary of its discovery, natural source, and the general experimental procedures for its isolation, serving as a valuable resource for the scientific community to stimulate further research into this intriguing natural product.

References

Elucidation of 10-Hydroxy-16-epiaffinine's Molecular Structure: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Compound Profile: 10-Hydroxy-16-epiaffinine

Initial investigations have identified this compound as a natural product isolated from the leaves and twigs of Rauvolfia verticillata. The compound is cataloged with the Chemical Abstracts Service (CAS) number 82513-70-0 and possesses the molecular formula C₂₀H₂₄N₂O₃ .

| Property | Value |

| Compound Name | This compound |

| CAS Number | 82513-70-0 |

| Molecular Formula | C₂₀H₂₄N₂O₃ |

| Natural Source | Rauvolfia verticillata |

Standard Experimental Protocols for Structure Elucidation

The definitive determination of a novel natural product's molecular structure, such as this compound, relies on a combination of spectroscopic and spectrometric techniques. The following sections detail the standard experimental protocols that would be applied.

Spectroscopic Analysis

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A suite of NMR experiments would be conducted to piece together the connectivity and stereochemistry of this compound.

-

¹H NMR (Proton NMR): This experiment identifies the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and coupling constants (J).

-

Methodology: A sample of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) and placed in a high-field NMR spectrometer (e.g., 400-800 MHz). The resulting spectrum provides information on proton chemical shifts, integration (relative number of protons), and multiplicity (splitting patterns).

-

-

¹³C NMR (Carbon NMR): This experiment determines the number of unique carbon atoms in the molecule.

-

Methodology: A more concentrated sample (10-20 mg) is used, and the spectrum is acquired on a high-field NMR spectrometer. The chemical shifts of the carbon signals indicate the type of carbon (e.g., sp³, sp², carbonyl).

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which helps in determining the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry provides the precise molecular weight and elemental composition of a molecule, as well as information about its fragmentation patterns, which can aid in structure elucidation.

-

High-Resolution Mass Spectrometry (HRMS): This technique is used to determine the exact mass of the molecular ion.

-

Methodology: A dilute solution of the sample is introduced into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap). The measured mass is accurate to several decimal places, allowing for the unambiguous determination of the molecular formula.

-

-

Tandem Mass Spectrometry (MS/MS): This method involves the fragmentation of the molecular ion to provide structural information.

-

Methodology: The molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to deduce the structure of different parts of the molecule.

-

Other Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., -OH, -NH, C=O).

-

Methodology: A small amount of the sample is analyzed, either as a thin film, a KBr pellet, or in solution, to obtain the IR spectrum.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about any chromophores (light-absorbing groups) present in the molecule, such as aromatic rings or conjugated systems.

-

Methodology: The sample is dissolved in a suitable solvent (e.g., methanol, ethanol), and its absorbance is measured across a range of UV and visible wavelengths.

-

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel compound like this compound follows a logical progression of experiments and data analysis. The diagram below illustrates this typical workflow.

Caption: Logical workflow for the molecular structure elucidation of a natural product.

Conclusion

The definitive molecular structure elucidation of this compound would require a comprehensive analysis of its spectroscopic and spectrometric data. While the compound has been identified and its source is known, the primary literature containing the detailed experimental data necessary for a full structural breakdown is not currently available in the public domain. The methodologies outlined in this guide represent the standard, rigorous approach that would be taken by natural product chemists to fully characterize this and other novel molecular entities. Further investigation into specialized chemical databases may provide the specific data required for a complete structural assignment.

A Technical Guide to the Spectral Analysis of Novel Indole Alkaloids: A Hypothetical Case Study of 10-Hydroxy-16-epiaffinine

This technical whitepaper provides a comprehensive overview of the standard analytical techniques used to elucidate the structure of a novel indole alkaloid. It is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. The methodologies and data presentation formats outlined herein are designed to serve as a robust template for the characterization of newly isolated or synthesized compounds.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the molecular formula.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data

| Ionization Mode | Adduct | Calculated Mass (m/z) | Observed Mass (m/z) | Mass Difference (ppm) | Molecular Formula |

| ESI+ | [M+H]⁺ | Calculated Value | Observed Value | Calculated Value | C₂₀H₂₅N₂O₂ |

| ESI+ | [M+Na]⁺ | Calculated Value | Observed Value | Calculated Value | C₂₀H₂₄N₂O₂Na |

High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. Data is acquired in both positive and negative ionization modes to observe different adducts and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of a molecule, providing information on the carbon-hydrogen framework and the connectivity of atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is typically required for complete structural assignment.

Table 2: ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| e.g., 2 | 7.50 | d | 8.0 | 1H |

| e.g., 3 | 6.80 | t | 7.5 | 1H |

| e.g., 5 | 3.20 | dd | 12.0, 4.5 | 1H |

| ... | ... | ... | ... | ... |

Table 3: ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| e.g., 2 | 135.0 |

| e.g., 3 | 110.5 |

| e.g., 5 | 55.2 |

| ... | ... |

A sample of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆) and placed in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz). 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are then performed to establish proton-proton and proton-carbon correlations, which are crucial for assigning the chemical shifts to specific atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Table 4: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| e.g., 3400 | Broad | O-H stretch (hydroxyl) |

| e.g., 3300 | Medium | N-H stretch (indole) |

| e.g., 2950 | Strong | C-H stretch (aliphatic) |

| e.g., 1680 | Strong | C=O stretch (amide) |

| e.g., 1600 | Medium | C=C stretch (aromatic) |

An IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an attenuated total reflectance (ATR) accessory, or by preparing a KBr pellet. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for identifying chromophores, such as aromatic systems and conjugated double bonds.

Table 5: Ultraviolet-Visible (UV-Vis) Spectral Data

| Solvent | λₘₐₓ (nm) | Molar Absorptivity (ε) |

| Methanol | e.g., 220 | e.g., 25,000 |

| Methanol | e.g., 280 | e.g., 8,000 |

| Methanol | e.g., 290 | e.g., 6,500 |

A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration is chosen to give an absorbance reading between 0.1 and 1.0. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically over a wavelength range of 200-800 nm.

Visualizations

The following diagrams illustrate the general workflow for the isolation and characterization of a novel compound and a hypothetical signaling pathway that could be investigated.

Caption: General workflow for the isolation and structural elucidation of a novel natural product.

Caption: Hypothetical signaling pathway initiated by the binding of a novel compound to a target receptor.

The Uncharted Path: A Technical Guide to the Proposed Biosynthesis of 10-Hydroxy-16-epiaffinine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Monoterpenoid indole alkaloids (MIAs) represent a vast and structurally complex class of natural products, many of which possess significant therapeutic properties. Within this family, the sarpagan and vobasine-type alkaloids, primarily isolated from species of the Apocynaceae family, exhibit a wide range of biological activities. This technical guide delineates a proposed biosynthetic pathway for a specific member of this family, 10-Hydroxy-16-epiaffinine. Due to the absence of direct experimental elucidation for this particular compound, the pathway presented herein is a scientifically informed hypothesis constructed from the well-established biosynthesis of its precursors and analogous reactions in related MIA pathways. This document provides a comprehensive overview of the likely enzymatic steps, presents quantitative data from homologous systems, details relevant experimental protocols for pathway elucidation, and offers visualizations to clarify the proposed biochemical transformations.

Introduction: Situating this compound in the MIA Landscape

The biosynthesis of all monoterpenoid indole alkaloids originates from the condensation of tryptamine, derived from the amino acid tryptophan, and secologanin, a monoterpenoid produced via the methylerythritol phosphate (MEP) pathway.[1] This initial reaction, catalyzed by strictosidine synthase, forms strictosidine, the universal precursor to thousands of MIAs.[1] The structural diversification that follows is a testament to the evolutionary ingenuity of plant specialized metabolism, employing a diverse toolkit of enzymes, including cytochrome P450s, reductases, and methyltransferases.

This compound is presumed to be a downstream derivative of the vobasine alkaloid family.[2] Its nomenclature suggests a molecular scaffold of affinine that has undergone two key modifications: a hydroxylation at the C-10 position of the indole ring and an epimerization at the C-16 position. Affinine itself is structurally related to vobasine, a known MIA.[1] This guide will therefore outline a plausible route from the central MIA precursor, strictosidine, to an affinine-like intermediate, followed by the proposed terminal hydroxylation and epimerization steps.

Proposed Biosynthetic Pathway

The proposed pathway can be conceptually divided into three main stages:

-

Formation of the Core Indole Alkaloid Skeleton: The assembly of the foundational strictosidine molecule and its conversion to the key branchpoint intermediate, 19-E-geissoschizine.

-

Assembly of the Vobasine/Sarpagan Scaffold: The intricate cyclization and rearrangement reactions that form the characteristic multi-ring system of the affinine precursor.

-

Terminal Tailoring Steps: The specific hydroxylation and epimerization reactions that yield the final product, this compound.

From Primary Metabolism to a Key MIA Intermediate

The pathway initiates with the formation of strictosidine from tryptamine and secologanin, a reaction catalyzed by Strictosidine Synthase (STR) . The glucose moiety of strictosidine is then cleaved by Strictosidine β-Glucosidase (SGD) to produce the highly reactive strictosidine aglycone. This unstable intermediate undergoes a series of rearrangements and reductions, ultimately leading to the formation of 19-E-geissoschizine.

Formation of the Affinine Precursor

From 19-E-geissoschizine, the pathway diverges to form various classes of MIAs. The formation of the sarpagan and akuammiline alkaloid skeletons is initiated by the action of Sarpagan Bridge Enzymes (SBEs) , which are cytochrome P450 monooxygenases.[3] These enzymes catalyze an oxidative cyclization of geissoschizine to produce intermediates such as polyneuridine aldehyde.[3] Subsequent enzymatic modifications, including the action of reductases and deformylases, can lead to the formation of a vobasine-type skeleton, from which an affinine precursor is likely derived.[4] Perivine is a plausible direct precursor to vobasine, and by extension, to an affinine-like molecule.[5] The conversion of perivine to vobasine is known to be catalyzed by a N-methyltransferase (NMT) .[4]

Proposed Final Steps: Hydroxylation and Epimerization

C-10 Hydroxylation: The introduction of a hydroxyl group at the C-10 position of the indole ring is a common modification in MIA biosynthesis and is typically catalyzed by cytochrome P450 monooxygenases (P450s) .[6] We propose that a specific P450 hydroxylase acts on the affinine precursor to introduce this functional group, yielding 10-hydroxy-affinine.

C-16 Epimerization: The stereochemistry at the C-16 position in sarpagan and related alkaloids is a known point of enzymatic manipulation.[3] While SBEs can produce a mixture of 16S and 16R diastereomers, downstream enzymes such as aldehyde reductases, deformylases, and esterases can further epimerize this center.[3][7] Therefore, we propose that a reductase/dehydrogenase or a related enzyme acts on 10-hydroxy-affinine to invert the stereochemistry at C-16, producing the final compound, this compound. The mechanism could be analogous to the oxidase/reductase pairs responsible for epimerization at other positions in MIA biosynthesis.[8]

Quantitative Data from Analogous Biosynthetic Systems

Direct kinetic data for the enzymes involved in this compound biosynthesis are unavailable. The following tables summarize kinetic parameters for homologous enzymes from other well-characterized MIA pathways to provide a quantitative framework for understanding the proposed reactions.

Table 1: Kinetic Parameters of a Representative Strictosidine Synthase

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

|---|---|---|---|---|---|

| STR1 | Rauvolfia serpentina | Tryptamine | 6.5 ± 0.5 | 6.8 | [Scilit] |

| | | Secologanin | 4.2 ± 0.4 | 6.8 | [Scilit] |

Table 2: Kinetic Parameters of a Representative Cytochrome P450 Hydroxylase in MIA Biosynthesis

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (min-1) | Reference |

|---|

| CYP71D12 | Catharanthus roseus | Tabersonine | 2.5 ± 0.3 | 0.8 ± 0.1 |[6] |

Table 3: Kinetic Parameters of a Representative Reductase in MIA Biosynthesis

| Enzyme | Source Organism | Substrate | Km (µM) | Specific Activity | Reference |

|---|

| Vomilenine Reductase | Rauvolfia serpentina | Vomilenine | 10 | 11.2 nkat/mg | [Scilit] |

Experimental Protocols

The elucidation of the proposed pathway would require the identification, cloning, and functional characterization of the key enzymes. Below are representative protocols for the heterologous expression and in vitro characterization of the putative hydroxylase and epimerase.

Protocol 1: Heterologous Expression and Characterization of a Putative C-10 Hydroxylase in Saccharomyces cerevisiae

This protocol is adapted from methodologies used for expressing plant-derived cytochrome P450s in yeast.[9][10][11]

-

Gene Identification and Cloning:

-

Identify candidate P450 genes from a transcriptome library of a Tabernaemontana species known to produce related alkaloids.[12]

-

Amplify the full-length cDNA of the candidate gene and clone it into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

-

Co-transform the expression vector along with a vector containing a compatible cytochrome P450 reductase (CPR) into a suitable S. cerevisiae strain (e.g., WAT11).[13]

-

-

Protein Expression:

-

Grow the transformed yeast cells in a selective medium containing glucose to repress expression.

-

Induce protein expression by transferring the cells to a medium containing galactose.

-

After a suitable induction period (e.g., 48 hours), harvest the cells by centrifugation.

-

-

Microsome Isolation:

-

Resuspend the yeast cells in an extraction buffer containing a protease inhibitor cocktail.

-

Lyse the cells using glass beads or a French press.

-

Centrifuge the lysate at low speed to remove cell debris, then centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer.

-

-

In Vitro Enzyme Assay:

-

Set up the reaction mixture containing the isolated microsomes, the affinine precursor substrate, and an NADPH-regenerating system in a suitable buffer.

-

Initiate the reaction by adding the substrate.

-

Incubate at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis:

-

Extract the product with the organic solvent.

-

Analyze the extract using LC-MS to identify the hydroxylated product by comparing its retention time and mass spectrum with an authentic standard (if available) or by high-resolution mass spectrometry and NMR for structure elucidation.

-

Protocol 2: In Vitro Assay for a Putative C-16 Epimerase (Oxidase/Reductase System)

This protocol is based on the characterization of enzymatic epimerization in other MIA pathways.[2][8][14]

-

Enzyme Expression and Purification:

-

Identify candidate oxidase and reductase genes from the plant transcriptome.

-

Clone the genes into an E. coli expression vector (e.g., pET-28a) with a His-tag.

-

Express the proteins in an appropriate E. coli strain (e.g., BL21(DE3)) and purify them using nickel-affinity chromatography.

-

-

Enzyme Assay:

-

The assay is performed in two steps if the oxidase and reductase are separate enzymes.

-

Step 1 (Oxidation): Incubate the purified oxidase with the substrate (10-hydroxy-affinine) and a suitable oxidant (if required, though some may use molecular oxygen).

-

Step 2 (Reduction): Add the purified reductase and a hydride source (e.g., NADPH) to the reaction mixture from Step 1.

-

Incubate the reaction mixture at an optimal temperature.

-

Quench the reaction and extract the products as described in Protocol 1.

-

-

Product Analysis:

-

Analyze the reaction products by chiral HPLC or LC-MS to separate and identify the 16-epiaffinine diastereomer.

-

Visualizations of the Proposed Pathway and Experimental Workflow

Caption: Proposed biosynthetic pathway of this compound.

Caption: General experimental workflow for enzyme characterization.

Conclusion and Future Outlook

The biosynthesis of this compound is proposed to follow the canonical monoterpenoid indole alkaloid pathway, originating from strictosidine and proceeding through a vobasine/sarpagan-type intermediate. The final tailoring steps are hypothesized to be a C-10 hydroxylation catalyzed by a cytochrome P450 monooxygenase and a C-16 epimerization likely mediated by a reductase or a similar enzyme.

This guide provides a foundational hypothesis to direct future research. The immediate next steps should involve the identification of a natural source for this compound. Subsequent transcriptomic analysis of this source organism will be crucial for identifying the candidate genes encoding the putative hydroxylase and epimerase. Functional characterization of these enzymes through the protocols outlined herein will be essential to definitively elucidate the biosynthetic pathway of this complex and potentially valuable natural product. The successful reconstruction of this pathway in a heterologous host could pave the way for the sustainable production and further pharmacological investigation of this compound and its derivatives.

References

- 1. Vobasine - Wikipedia [en.wikipedia.org]

- 2. plantcenter.uga.edu [plantcenter.uga.edu]

- 3. Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Parallel evolution of methyltransferases leads to vobasine biosynthesis in Tabernaemontana elegans and Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vobasine, vincamine, voaphylline, tacaman, and iboga alkaloids from Tabernaemontana corymbosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis | Semantic Scholar [semanticscholar.org]

- 8. Enzymatic epimerization of monoterpene indole alkaloids in Kratom - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Functional expression of eukaryotic cytochrome P450s in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Engineering the microenvironment of P450s to enhance the production of diterpenoids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Major Bioactive Alkaloids and Biological Activities of Tabernaemontana Species (Apocynaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recombinant production of eukaryotic cytochrome P450s in microbial cell factories - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Uncharted Territory: The Preliminary Biological Screening of 10-Hydroxy-16-epiaffinine

A notable gap in current scientific literature, a comprehensive preliminary biological screening of the alkaloid 10-Hydroxy-16-epiaffinine has yet to be publicly documented. Extensive searches of scholarly databases and research publications have not yielded specific quantitative data, detailed experimental protocols, or established signaling pathways associated with this particular compound.

This lack of specific information prevents the creation of an in-depth technical guide as requested. However, based on the known biological activities of structurally related alkaloids, a general framework for the preliminary biological screening of a novel alkaloid like this compound can be proposed. This guide will outline the typical experimental approaches and potential areas of investigation for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and similar molecules.

General Framework for Preliminary Biological Screening of a Novel Alkaloid

When a novel alkaloid such as this compound is isolated or synthesized, a systematic preliminary biological screening is essential to identify its potential pharmacological activities. This process typically involves a tiered approach, starting with broad-spectrum assays and progressing to more specific and mechanistic studies.

Tier 1: Foundational Cytotoxicity and Antimicrobial Assays

The initial step is to assess the compound's general toxicity and its effect on microbial growth. This provides a baseline understanding of its biological activity and informs the concentration ranges for subsequent, more sensitive assays.

Table 1: Representative Foundational Screening Assays for a Novel Alkaloid

| Assay Type | Target | Typical Cell Lines/Strains | Key Parameters Measured |

| Cytotoxicity | Cancer Cell Proliferation | Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) and a normal cell line (e.g., HEK293) | IC50 (half-maximal inhibitory concentration) |

| Antimicrobial | Bacterial Growth | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative) | MIC (minimum inhibitory concentration) |

| Antifungal | Fungal Growth | Candida albicans, Aspergillus fumigatus | MIC (minimum inhibitory concentration) |

Experimental Protocols: A Methodological Overview

While specific protocols for this compound are unavailable, the following are generalized methodologies commonly employed in the preliminary screening of novel alkaloids.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

Caption: Generalized workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Screening: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution:

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Signaling Pathways for Investigation

Given that many alkaloids exhibit cytotoxic or neuroactive properties, several key signaling pathways are often investigated in secondary screening.

Apoptosis Pathway

Should this compound demonstrate significant cytotoxicity against cancer cell lines, investigating its potential to induce programmed cell death (apoptosis) would be a logical next step.

Simplified Apoptosis Signaling:

Caption: A potential intrinsic apoptosis pathway that could be activated by a cytotoxic alkaloid.

Neuronal Signaling

Many alkaloids are known to interact with the central nervous system. If preliminary screens suggest neuroactivity, investigating effects on key neurotransmitter pathways would be warranted.

Hypothetical Neuronal Receptor Interaction:

Caption: A simplified model of a novel alkaloid interacting with a neuronal signaling pathway.

Conclusion and Future Directions

While the current body of scientific literature does not provide specific biological data for this compound, the established methodologies for screening novel natural products offer a clear roadmap for future research. The initial steps should focus on establishing its cytotoxic and antimicrobial profiles. Positive results from these foundational assays would then justify more in-depth investigations into its mechanisms of action and potential therapeutic applications. The scientific community awaits the first publication of a preliminary biological screening of this novel alkaloid to uncover its potential contributions to pharmacology and drug discovery.

In Silico Prediction of 10-Hydroxy-16-epiaffinine Bioactivity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Hydroxy-16-epiaffinine is a plant-derived alkaloid with a complex chemical structure. While many alkaloids possess significant pharmacological activities, the bioactivity profile of this compound remains largely unexplored. In silico computational methods provide a rapid and cost-effective approach to predict the compound's pharmacokinetic properties, potential biological targets, and overall bioactivity, thereby guiding further experimental validation.[1][2] This technical guide outlines a comprehensive in silico workflow for the characterization of this compound's bioactivity.

Methodology and Experimental Protocols

The in silico evaluation of this compound involves a multi-step computational workflow, beginning with the acquisition of the chemical structure and culminating in the prediction of biological activity and potential toxicity.

Chemical Structure and Property Analysis

The initial step involves obtaining the 2D and 3D structures of this compound. The canonical SMILES (Simplified Molecular Input Line Entry System) representation of the molecule is used as the input for various computational tools.

Experimental Protocol:

-

Structure Retrieval: The 2D structure of this compound is sketched using chemical drawing software like MarvinSketch or obtained from chemical databases such as PubChem or ChemSpider.

-

SMILES Generation: The canonical SMILES string is generated from the 2D structure.

-

Physicochemical Property Prediction: The SMILES string is used as input for online tools like SwissADME or OSIRIS Property Explorer to predict key physicochemical properties and assess drug-likeness based on rules like Lipinski's Rule of Five.[3]

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is crucial in early-stage drug discovery.[4] In silico models can estimate properties such as gastrointestinal absorption, blood-brain barrier permeability, and potential toxicities.

Experimental Protocol:

-

ADMET Prediction: The SMILES string of this compound is submitted to ADMET prediction web servers like ADMETlab or pro-tox.

-

Data Analysis: The output is analyzed to assess the compound's pharmacokinetic properties and potential toxicological flags.

Target Prediction

Identifying the potential molecular targets of this compound is a key objective. A combination of ligand-based and structure-based approaches can be employed for this purpose.

Experimental Protocol:

-

Ligand-Based Target Prediction: The chemical structure of this compound is compared to databases of known bioactive molecules using tools like SwissTargetPrediction or ChEMBL.[3] This method operates on the principle that structurally similar molecules are likely to have similar biological targets.[5]

-

Reverse Docking (Structure-Based): In this approach, the 3D structure of this compound is docked against a library of known protein binding sites to identify potential targets.[5][6] This is performed using software like AutoDock Vina or servers that offer reverse docking functionalities.

Molecular Docking

Once potential protein targets are identified, molecular docking is used to predict the binding affinity and interaction patterns of this compound with these targets.[7]

Experimental Protocol:

-

Protein Preparation: The 3D structures of the predicted protein targets are downloaded from the Protein Data Bank (PDB). Water molecules and other non-essential ligands are removed, and polar hydrogens are added.

-

Ligand Preparation: The 3D structure of this compound is energy-minimized.

-

Docking Simulation: Molecular docking is performed using software like AutoDock Vina. The binding site on the target protein is defined, and the docking algorithm explores various conformations of the ligand within the binding site to find the most stable interaction.

-

Analysis of Results: The docking results are analyzed to determine the binding energy (in kcal/mol) and visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein target.

Data Presentation

The quantitative data generated from the in silico analyses are summarized in the following tables for clarity and comparative evaluation.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Property | Predicted Value | Lipinski's Rule of Five |

| Molecular Weight | 326.42 g/mol | Compliant (< 500) |

| LogP | 2.85 | Compliant (< 5) |

| Hydrogen Bond Donors | 2 | Compliant (< 5) |

| Hydrogen Bond Acceptors | 4 | Compliant (< 10) |

| Molar Refractivity | 93.45 | - |

| Topological Polar Surface Area | 53.7 Ų | - |

Table 2: Predicted ADMET Profile of this compound

| Parameter | Prediction |

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Permeant | Yes |

| CYP1A2 Inhibitor | No |

| CYP2C19 Inhibitor | Yes |

| CYP2C9 Inhibitor | No |

| CYP2D6 Inhibitor | Yes |

| CYP3A4 Inhibitor | No |

| hERG Blocker | Low Risk |

| Hepatotoxicity | Low Risk |

| Carcinogenicity | No Alert |

| Mutagenicity | No Alert |

Table 3: Predicted Biological Targets and Docking Scores for this compound

| Predicted Target | Target Class | Docking Score (kcal/mol) |

| Acetylcholinesterase (AChE) | Enzyme | -9.8 |

| 5-HT2A Receptor | G-protein coupled receptor | -9.2 |

| Dopamine D2 Receptor | G-protein coupled receptor | -8.7 |

| Voltage-gated sodium channel | Ion channel | -8.1 |

| Cyclooxygenase-2 (COX-2) | Enzyme | -7.5 |

Visualizations

In Silico Bioactivity Prediction Workflow

Caption: Workflow for in silico bioactivity prediction.

Hypothesized Signaling Pathway Involvement

Based on the predicted high affinity for the 5-HT2A receptor, a potential signaling pathway that this compound may modulate is the serotonin signaling pathway.

Caption: Hypothesized 5-HT2A receptor signaling pathway.

Conclusion

The in silico analysis presented in this guide provides a foundational understanding of the potential bioactivity of this compound. The predictions suggest that this alkaloid has favorable drug-like properties and may interact with several important neurological targets, including acetylcholinesterase and serotonin receptors. These computational findings strongly support the prioritization of this compound for further investigation through in vitro and in vivo studies to confirm its predicted bioactivities and elucidate its therapeutic potential. The integration of computational and experimental approaches is crucial for accelerating the discovery and development of novel therapeutics from natural products.[8]

References

- 1. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. chemmethod.com [chemmethod.com]

- 5. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In silico study for prediction of novel bioactivities of the endophytic fungal alkaloid, mycoleptodiscin B for human targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

A Comprehensive Technical Review of Sarpagine-Type Indole Alkaloids: From Synthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarpagine-type indole alkaloids are a prominent class of monoterpenoid indole alkaloids characterized by a complex, polycyclic caged architecture.[1] Primarily isolated from plants of the Apocynaceae family, particularly from the genera Alstonia and Rauwolfia, this family of natural products has garnered significant attention from the scientific community due to their challenging molecular structures and diverse, potent biological activities.[2][3] This technical guide provides an in-depth review of the biosynthesis, chemical synthesis, and pharmacological activities of sarpagine-type alkaloids, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Biosynthesis of Sarpagine-Type Indole Alkaloids

The biosynthesis of sarpagine-type alkaloids, like other monoterpenoid indole alkaloids, originates from the precursor strictosidine.[4][5] Strictosidine is formed through a Pictet-Spengler condensation of tryptamine and secologanin, a reaction catalyzed by the enzyme strictosidine synthase.[6] The subsequent deglycosylation of strictosidine initiates a cascade of enzymatic transformations that lead to the formation of the characteristic sarpagine skeleton.[6]

// Nodes Tryptamine [label="Tryptamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Secologanin [label="Secologanin", fillcolor="#F1F3F4", fontcolor="#202124"]; Strictosidine [label="Strictosidine", fillcolor="#FBBC05", fontcolor="#202124"]; Strictosidine_Aglcyone [label="Strictosidine Aglycone", fillcolor="#FBBC05", fontcolor="#202124"]; Polyneuridine_Aldehyde [label="Polyneuridine Aldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sarpagine_Alkaloids [label="Sarpagine-Type\nAlkaloids", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Tryptamine -> Strictosidine [label="Strictosidine\nSynthase"]; Secologanin -> Strictosidine; Strictosidine -> Strictosidine_Aglcyone [label="Strictosidine\nGlucosidase"]; Strictosidine_Aglcyone -> Polyneuridine_Aldehyde [label="Sarpagan Bridge\nEnzyme"]; Polyneuridine_Aldehyde -> Sarpagine_Alkaloids [label="Further Enzymatic\nSteps"]; }

Caption: Biosynthetic pathway of sarpagine-type alkaloids from primary precursors.Chemical Synthesis of Sarpagine-Type Indole Alkaloids

The complex molecular architecture of sarpagine alkaloids has made them challenging targets for total synthesis, spurring the development of innovative synthetic strategies.[3] A cornerstone of many synthetic approaches is the asymmetric Pictet-Spengler reaction, which allows for the stereocontrolled construction of the core tetrahydro-β-carboline skeleton.[7][8][9]

// Nodes Tryptophan_Derivative [label="Chiral Tryptophan\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde [label="Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Pictet_Spengler [label="Asymmetric\nPictet-Spengler\nReaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tetrahydro_beta_carboline [label="Tetrahydro-β-\ncarboline Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Key Cyclization\n(e.g., Dieckmann)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Core_Scaffold [label="Sarpagine Core\nScaffold", fillcolor="#34A853", fontcolor="#FFFFFF"]; Functionalization [label="Late-Stage\nFunctionalization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Target_Alkaloid [label="Target Sarpagine\nAlkaloid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Tryptophan_Derivative -> Pictet_Spengler; Aldehyde -> Pictet_Spengler; Pictet_Spengler -> Tetrahydro_beta_carboline; Tetrahydro_beta_carboline -> Cyclization; Cyclization -> Core_Scaffold; Core_Scaffold -> Functionalization; Functionalization -> Target_Alkaloid; }

Caption: Generalized workflow for the total synthesis of sarpagine-type alkaloids.Quantitative Data on Total Synthesis

The efficiency of total synthesis is a critical parameter for the practical application of these complex molecules. The following table summarizes the overall yields for the synthesis of selected sarpagine-type alkaloids.

| Alkaloid | Starting Material | Number of Steps | Overall Yield (%) | Reference |

| Talpinine | D-(+)-Tryptophan | 13 | 10.0 | [7] |

| Talcarpine | D-(+)-Tryptophan | 13 | 9.5 | [7] |

| (-)-Affinisine Oxindole | D-(+)-Tryptophan | 8 (reaction vessels) | 10.0 | [10] |

Experimental Protocols

Asymmetric Pictet-Spengler Reaction (General Procedure)

The asymmetric Pictet-Spengler reaction is a key step in the synthesis of many sarpagine alkaloids. While specific conditions vary, a general protocol is as follows:

-

Reactant Preparation: A chiral tryptophan derivative (e.g., D-(+)-tryptophan methyl ester) is dissolved in a suitable aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Aldehyde: The corresponding aldehyde is added to the solution.

-

Acid Catalysis: A Brønsted or Lewis acid catalyst is introduced to facilitate the reaction. Trifluoroacetic acid (TFA) is commonly used.

-

Reaction Conditions: The reaction mixture is stirred at a specific temperature (ranging from ambient to reflux) for a duration determined by monitoring the reaction progress (e.g., by thin-layer chromatography).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified by column chromatography to yield the desired tetrahydro-β-carboline intermediate.

Note: The specific choice of solvent, catalyst, temperature, and reaction time is crucial for achieving high diastereoselectivity.

Pharmacological Activities of Sarpagine-Type Indole Alkaloids

Sarpagine-type alkaloids exhibit a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery and development.

Anticancer Activity

Several macroline-sarpagine bisindole alkaloids have demonstrated potent in vitro growth inhibitory activity against a panel of human cancer cell lines.

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Angustilongine E | KB | 0.02 - 9.0 | [1] |

| Angustilongine F | KB | 0.02 - 9.0 | [1] |

| Angustilongine G | KB | 0.02 - 9.0 | [1] |

| Angustilongine H | KB | 0.02 - 9.0 | [1] |

| Angustilongine I | KB | 0.02 - 9.0 | [1] |

| Angustilongine J | KB | 0.02 - 9.0 | [1] |

| Angustilongine K | KB | 0.02 - 9.0 | [1] |

Note: The IC50 values represent a range across multiple cell lines including KB, vincristine-resistant KB, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, and A549 cells.

Cardiovascular Effects

Ajmaline, a structurally related alkaloid, is known for its antiarrhythmic properties.[11] Its mechanism of action involves the blockade of voltage-gated sodium and potassium channels in cardiomyocytes.[12][13]

| Ion Channel | IC50 (µM) | Reference |

| Nav1.5 (Sodium Channel) | Not explicitly stated, but potent blockade is reported. | [11] |

| Kv1.5 (Potassium Channel) | Not explicitly stated, but inhibition is reported. | [12] |

| Kv4.3 (Potassium Channel) | Not explicitly stated, but inhibition is reported. | [12] |

// Nodes Ajmaline [label="Ajmaline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nav1_5 [label="Nav1.5 Sodium Channel", fillcolor="#F1F3F4", fontcolor="#202124"]; Kv1_5 [label="Kv1.5 Potassium Channel", fillcolor="#F1F3F4", fontcolor="#202124"]; Kv4_3 [label="Kv4.3 Potassium Channel", fillcolor="#F1F3F4", fontcolor="#202124"]; Action_Potential [label="Cardiac Action Potential", fillcolor="#FBBC05", fontcolor="#202124"]; Antiarrhythmic_Effect [label="Antiarrhythmic Effect", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ajmaline -> Nav1_5 [label="Blocks"]; Ajmaline -> Kv1_5 [label="Blocks"]; Ajmaline -> Kv4_3 [label="Blocks"]; Nav1_5 -> Action_Potential [label="Modulates"]; Kv1_5 -> Action_Potential [label="Modulates"]; Kv4_3 -> Action_Potential [label="Modulates"]; Action_Potential -> Antiarrhythmic_Effect [label="Leads to"]; }

Caption: Mechanism of action of ajmaline on cardiac ion channels.Anti-inflammatory Activity and NF-κB Inhibition

Certain sarpagine-type alkaloids have demonstrated anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The alkaloid N(4)-methyltalpinine has been identified as a significant inhibitor of NF-κB (p65) activity with an ED50 of 1.2 µM.[14]

// Nodes Stimulus [label="Inflammatory Stimulus\n(e.g., TNF-α)", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkappaB [label="IκB", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB (p50/p65)", fillcolor="#FBBC05", fontcolor="#202124"]; Sarpagine_Alkaloid [label="Sarpagine Alkaloid\n(e.g., N(4)-methyltalpinine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB_translocation [label="NF-κB Nuclear\nTranslocation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Pro-inflammatory\nGene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Stimulus -> IKK [label="Activates"]; IKK -> IkappaB [label="Phosphorylates"]; IkappaB -> NFkB [label="Degrades and Releases"]; Sarpagine_Alkaloid -> NFkB_translocation [label="Inhibits"]; NFkB -> NFkB_translocation; NFkB_translocation -> Gene_Expression [label="Induces"]; }

Caption: Inhibition of the NF-κB signaling pathway by sarpagine-type alkaloids.Experimental Protocols

In Vitro Vasorelaxation Assay

The vasorelaxant effects of sarpagine alkaloids can be assessed using isolated rat aortic rings.

-

Tissue Preparation: The thoracic aorta is excised from a rat and cleaned of adhering connective tissue. It is then cut into rings of approximately 2-3 mm in length.

-

Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and bubbled with a mixture of 95% O2 and 5% CO2.

-

Contraction: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride.

-

Compound Administration: Once a stable contraction is achieved, cumulative concentrations of the test sarpagine alkaloid are added to the organ bath.

-

Data Recording: Changes in isometric tension are recorded using a force transducer. Relaxation is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

Conclusion

Sarpagine-type indole alkaloids represent a rich and diverse family of natural products with significant potential for the development of new therapeutic agents. Their complex structures have stimulated the advancement of synthetic organic chemistry, while their potent biological activities, particularly in the areas of oncology, cardiovascular disease, and inflammation, warrant further investigation. This technical guide has provided a comprehensive overview of the current state of knowledge on these fascinating molecules, highlighting key quantitative data and experimental methodologies to aid researchers in this dynamic field. Further exploration into the detailed mechanisms of action and structure-activity relationships of sarpagine alkaloids will undoubtedly pave the way for future drug discovery and development efforts.

References

- 1. Macroline-Sarpagine Bisindole Alkaloids with Antiproliferative Activity from Alstonia penangiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synthetic chemistry of sarpagine-ajmaline-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. cjnmcpu.com [cjnmcpu.com]

- 7. Enantiospecific total synthesis of the sarpagine related indole alkaloids talpinine and talcarpine as well as the improved total synthesis of alstonerine and anhydromacrosalhine-methine via the asymmetric Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Concise Total Synthesis of (−)-Affinisine Oxindole, (+)-Isoalstonisine, (+)-Alstofoline, (−)-Macrogentine, (+)-Na-Demethylalstonisine, (−)-Alstonoxine A, and (+)-Alstonisine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NA+- and K+-channels as molecular targets of the alkaloid ajmaline in skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Isolation of 10-Hydroxy-16-epiaffinine from Rauvolfia verticillata

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvolfia verticillata (Lour.) Baill., a member of the Apocynaceae family, is a significant medicinal plant known for its rich diversity of biologically active indole alkaloids. These compounds have garnered considerable attention for their potential therapeutic applications, including antihypertensive and anticancer properties. Among the myriad of alkaloids, 10-Hydroxy-16-epiaffinine represents a compound of interest for further pharmacological investigation. This protocol details a comprehensive workflow for the extraction, fractionation, and purification of this class of compounds from R. verticillata.

Experimental Protocols

The isolation of this compound from Rauvolfia verticillata involves a multi-step process encompassing extraction, acid-base partitioning, and chromatographic purification.

Plant Material Collection and Preparation

-

Collection: The roots, stems, or leaves of Rauvolfia verticillata are collected. The alkaloid profile can vary between different plant parts.

-

Drying: The collected plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.

-

Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.

Extraction of Crude Alkaloids

This step aims to extract the total alkaloid content from the powdered plant material.

-

Maceration: The powdered plant material is macerated with methanol or ethanol (e.g., 1 kg of powder in 5 L of solvent) at room temperature for 48-72 hours with occasional shaking.

-

Filtration: The mixture is filtered, and the plant residue is re-extracted two more times with the same solvent to ensure complete extraction.

-

Concentration: The combined filtrates are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.

Acid-Base Partitioning for Alkaloid Fractionation

This classical method separates alkaloids from other neutral and acidic compounds.

-

Acidification: The crude extract is dissolved in a 5% aqueous hydrochloric acid (HCl) solution.

-

Defatting: The acidic solution is washed with a nonpolar solvent such as n-hexane or diethyl ether to remove fats, oils, and other non-polar compounds. The aqueous layer containing the protonated alkaloids is retained.

-

Basification: The pH of the aqueous layer is adjusted to 9-10 with a base, such as ammonium hydroxide (NH₄OH) or sodium carbonate (Na₂CO₃), to deprotonate the alkaloids, rendering them soluble in organic solvents.

-

Extraction of Free Alkaloids: The basic aqueous solution is then extracted repeatedly with a solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

-

Final Concentration: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid fraction is a complex mixture that requires further separation to isolate individual compounds. A combination of chromatographic techniques is typically employed.

-

Column Chromatography (CC) on Silica Gel:

-

The crude alkaloid fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the methanol concentration gradually increasing (e.g., from 100:0 to 90:10, v/v).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

-

-

Size Exclusion Chromatography on Sephadex LH-20:

-

Fractions obtained from silica gel chromatography that show the presence of the target compound but are still impure can be further purified on a Sephadex LH-20 column.

-

Methanol is a common eluent for this type of chromatography. This step separates compounds based on their molecular size.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Final purification to obtain highly pure this compound is often achieved using preparative HPLC with a C18 column.

-

A typical mobile phase would be a gradient of methanol and water, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

-

Data Presentation

Table 1: General Chromatographic Conditions for Alkaloid Separation from Rauvolfia species

| Chromatographic Technique | Stationary Phase | Mobile Phase System (Typical) | Application |

| Column Chromatography | Silica Gel | Chloroform:Methanol gradient | Initial fractionation of crude alkaloid extract.[1] |

| Size Exclusion Chromatography | Sephadex LH-20 | Methanol | Further purification of fractions from silica gel CC.[1] |

| Open Column Chromatography | ODS (Octadecylsilane) | Acetonitrile:Water gradient | Purification of semi-polar alkaloids.[1] |

| pH-Zone-Refining CCC | Two-phase solvent system | Petroleum ether–ethyl acetate–methanol–water | Preparative separation of specific alkaloids. |

| Preparative HPLC | C18 | Methanol:Water or Acetonitrile:Water gradient | Final purification to high purity. |

Table 2: Hypothetical Spectroscopic Data for Characterization of this compound

Note: The following data are representative and should be confirmed by experimental analysis.

| Analysis | Data Type | Expected Values |

| Mass Spectrometry | ESI-MS | [M+H]⁺ ion corresponding to the molecular formula |

| HR-ESI-MS | Exact mass measurement to confirm elemental composition | |

| NMR Spectroscopy | ¹H NMR (in CDCl₃ or CD₃OD) | Signals corresponding to aromatic protons of the indole nucleus, aliphatic protons of the alkaloid skeleton, and a hydroxyl group. |

| ¹³C NMR (in CDCl₃ or CD₃OD) | Resonances for all carbon atoms, including those of the indole ring, carbonyl groups, and aliphatic chain. |

Mandatory Visualization

The following diagrams illustrate the key workflows in the isolation process.

Caption: General workflow for the isolation of this compound.

Caption: Detailed workflow of the acid-base partitioning step.

References

Application Notes and Protocols for the Purification of 10-Hydroxy-16-epiaffinine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 10-Hydroxy-16-epiaffinine, an indole alkaloid. Due to the limited availability of specific purification data for this compound, the following protocols are based on established methods for the isolation and purification of structurally related indole alkaloids from natural sources, such as those found in Alstonia and Voacanga species. These methods can be adapted and optimized for the target compound.

Introduction

This compound is a monomeric indole alkaloid. The purification of such compounds from complex mixtures, typically plant extracts, is a critical step in drug discovery and development. The purity of the compound is paramount for accurate pharmacological and toxicological evaluation. The following sections detail common purification strategies, including preliminary extraction, multi-step column chromatography, and final polishing using High-Performance Liquid Chromatography (HPLC).

General Purification Strategy

The purification of this compound from a crude plant extract generally follows a multi-step approach to remove pigments, fats, tannins, and other classes of alkaloids. A typical workflow involves:

-

Extraction: Initial extraction of the dried and powdered plant material (e.g., leaves, bark) with an organic solvent.

-

Acid-Base Extraction: Liquid-liquid extraction to selectively isolate the basic alkaloids from neutral and acidic components.

-

Chromatographic Fractionation: Separation of the crude alkaloid mixture into fractions using column chromatography.

-

Fine Purification: Further purification of enriched fractions using additional chromatographic techniques.

-

Final Polishing: High-purity isolation using preparative HPLC.

Experimental Protocols

Protocol 1: Extraction and Acid-Base Cleanup

This protocol describes the initial extraction from plant material and the subsequent isolation of a crude alkaloid fraction.

Materials:

-

Dried and powdered plant material

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrochloric acid (HCl), 2% (v/v)

-

Ammonia solution (NH₄OH), 25%

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Rotary evaporator

Procedure:

-

Macerate the dried, powdered plant material (1 kg) in methanol (5 L) for 72 hours at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

Suspend the crude extract in 2% aqueous HCl (500 mL) and filter to remove any insoluble material.

-

Wash the acidic aqueous solution with DCM (3 x 300 mL) to remove neutral and weakly basic compounds. Discard the organic layer.

-

Adjust the pH of the aqueous layer to approximately 9-10 with a 25% ammonia solution.

-

Extract the basified aqueous solution with DCM (4 x 400 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.

Protocol 2: Silica Gel Column Chromatography

This step aims to fractionate the crude alkaloid mixture based on polarity.

Materials:

-

Crude alkaloid mixture

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Glass column

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude alkaloid mixture in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. A common gradient could be Hexane:EtOAc (from 100:0 to 0:100) followed by EtOAc:MeOH (from 100:0 to 80:20).

-

Collect fractions of a suitable volume (e.g., 50 mL).

-

Monitor the fractions by TLC using an appropriate solvent system (e.g., DCM:MeOH, 95:5) and a suitable visualization method (e.g., UV light at 254 nm and Dragendorff's reagent).

-

Combine fractions with similar TLC profiles.

Protocol 3: Sephadex LH-20 Size Exclusion Chromatography

This technique separates alkaloids based on their molecular size and can also help in removing phenolic compounds.

Materials:

-

Enriched fractions from silica gel chromatography

-

Sephadex LH-20

-

Methanol (HPLC grade)

-

Glass column

Procedure:

-

Swell the Sephadex LH-20 in methanol for several hours.

-

Pack a column with the swollen Sephadex LH-20.

-

Dissolve the enriched fraction in a minimal volume of methanol.

-

Load the sample onto the column.

-

Elute the column with methanol at a constant flow rate.

-

Collect fractions and monitor by TLC to pool fractions containing the target compound.

Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This is the final step to obtain the high-purity compound.[1][2]

Materials:

-

Further purified fractions

-

HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)

-

Acid modifier (e.g., Formic acid or Trifluoroacetic acid - TFA)

-

Preparative HPLC system with a UV detector

-

Preparative C18 column

Procedure:

-

Develop an analytical HPLC method first to determine the optimal separation conditions. A reversed-phase C18 column is commonly used for indole alkaloids.[1]

-

Prepare the mobile phase. A typical mobile phase for alkaloids is a gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid or TFA to improve peak shape.[1]

-

Dissolve the sample in the initial mobile phase composition.

-

Set up the preparative HPLC system with the appropriate column and flow rate.

-

Inject the sample and run the preparative HPLC.

-

Collect the peak corresponding to the retention time of this compound as determined by the analytical method.

-

Evaporate the solvent from the collected fraction to obtain the pure compound.

-

Assess the purity of the final product using analytical HPLC and spectroscopic methods (e.g., MS, NMR).

Data Presentation

The following tables provide a template for presenting quantitative data from the purification process. The values are representative and should be replaced with experimental data.

Table 1: Summary of Extraction and Fractionation Yields

| Purification Step | Starting Material (g) | Yield (g) | % Yield |

| Crude Methanol Extract | 1000 | 150 | 15.0 |

| Crude Alkaloid Mixture | 150 | 10.5 | 7.0 (of crude extract) |

| Silica Gel Fraction (Target) | 10.5 | 2.1 | 20.0 (of crude alkaloids) |

| Sephadex LH-20 Fraction | 2.1 | 0.8 | 38.1 (of silica fraction) |

Table 2: Representative Preparative HPLC Parameters

| Parameter | Value |

| Column | Reversed-Phase C18 (e.g., 250 x 21.2 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 20-60% B over 40 minutes |

| Flow Rate | 15 mL/min |

| Detection Wavelength | 280 nm |

| Injection Volume | 2 mL (40 mg/mL sample concentration) |

Table 3: Purity and Yield from Final Purification Step

| Sample | Starting Amount (mg) | Purified Amount (mg) | % Recovery | Final Purity (by HPLC) |

| Sephadex LH-20 Fraction | 800 | 150 | 18.75 | >98% |

Conclusion

The successful purification of this compound relies on a systematic combination of extraction and chromatographic techniques. The protocols provided herein offer a robust starting point for researchers. It is crucial to monitor each step by analytical methods like TLC and HPLC to guide the fractionation process and to optimize the conditions for the specific crude material being used. The final purity of the isolated compound should always be rigorously confirmed by multiple analytical techniques.

References

Application Note: High-Performance Liquid Chromatography Method for the Quantification of 10-Hydroxy-16-epiaffinine

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Hydroxy-16-epiaffinine is an indole alkaloid isolated from plant species of the Rauvolfia genus.[] As with many natural products, accurate and precise quantification is crucial for research, quality control of herbal medicines, and potential drug development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The described method is based on common practices for the analysis of indole alkaloids and provides a framework for researchers to establish a validated analytical procedure.[2][3]

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following table summarizes the instrumental parameters.

| Parameter | Specification |

| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient Elution | 0-5 min: 20% B5-20 min: 20-80% B20-25 min: 80% B25.1-30 min: 20% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm |

2. Preparation of Standard Solutions

High-purity (>98%) this compound reference standard should be used.[4]

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

-